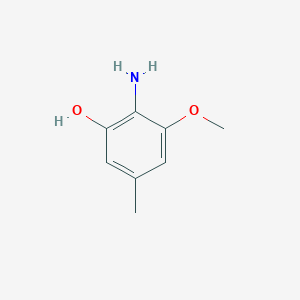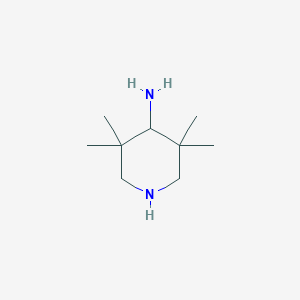
5-Ethylquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethylquinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications. The structure of this compound consists of a benzene ring fused with a pyrazine ring, with an ethyl group attached to the fifth position of the quinoxaline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylquinoxaline typically involves the condensation of o-phenylenediamine with an appropriate diketone or diethyl oxalate. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. For example, the reaction between o-phenylenediamine and ethylglyoxal in ethanol under acidic conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and solvent-free reactions to enhance yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions: 5-Ethylquinoxaline can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoxalines.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce tetrahydroquinoxalines .
Aplicaciones Científicas De Investigación
5-Ethylquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoxaline derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, fluorescent materials, and organic sensitizers for solar cells
Mecanismo De Acción
The mechanism of action of 5-Ethylquinoxaline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Quinoxaline: The parent compound with a similar structure but without the ethyl group.
5-Methylquinoxaline: Similar structure with a methyl group instead of an ethyl group.
6,7-Dimethylquinoxaline: Contains two methyl groups at the sixth and seventh positions.
Uniqueness: 5-Ethylquinoxaline is unique due to the presence of the ethyl group at the fifth position, which can influence its chemical reactivity and biological activity compared to other quinoxaline derivatives .
Propiedades
Número CAS |
83570-43-8 |
|---|---|
Fórmula molecular |
C10H10N2 |
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
5-ethylquinoxaline |
InChI |
InChI=1S/C10H10N2/c1-2-8-4-3-5-9-10(8)12-7-6-11-9/h3-7H,2H2,1H3 |
Clave InChI |
NIRFTVJZLBIWCB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=CC=C1)N=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


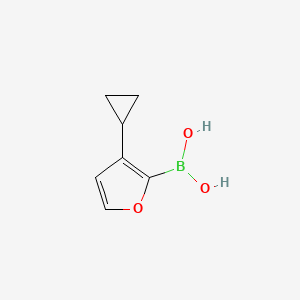
![3-Methyl-2,8-diazaspiro[4.5]decane](/img/structure/B11920099.png)
![3-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11920106.png)
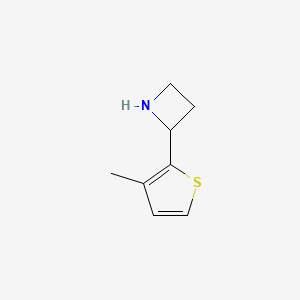
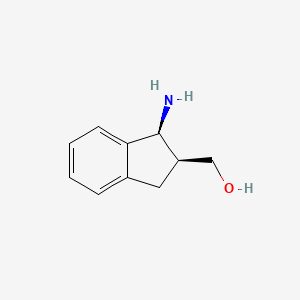




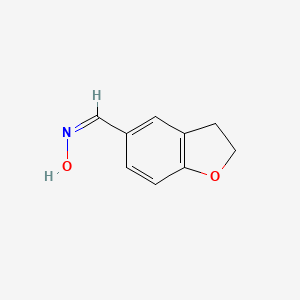
![2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine](/img/structure/B11920183.png)
